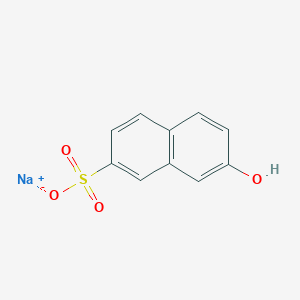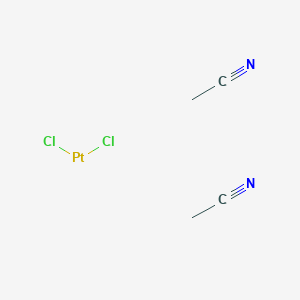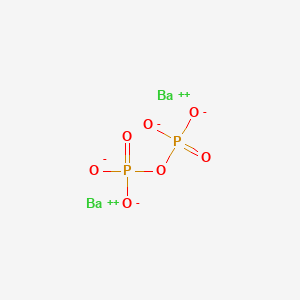
Barium pyrophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium pyrophosphate is an inorganic compound with the chemical formula Ba2P2O7. It is a white, crystalline solid that is insoluble in water. This compound is part of the diphosphate family, which includes various salts containing the diphosphate anion (P2O7)4-. This compound is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Barium pyrophosphate can be synthesized through the reaction of barium hydroxide (Ba(OH)2) with phosphoric acid (H3PO4) at elevated temperatures. The reaction typically occurs at around 100°C:
3Ba(OH)2+2H3PO4→Ba3(PO4)2+6H2O
Industrial Production Methods
In industrial settings, dibarium diphosphate is produced by mixing barium carbonate (BaCO3) with phosphoric acid. The mixture is then heated to remove water and carbon dioxide, resulting in the formation of dibarium diphosphate.
化学反应分析
Types of Reactions
Barium pyrophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with dibarium diphosphate include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving dibarium diphosphate depend on the specific reaction conditions and reagents used. For example, reacting dibarium diphosphate with a strong acid can produce barium salts and phosphoric acid derivatives.
科学研究应用
Barium pyrophosphate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: It is used in studies involving phosphate metabolism and as a source of phosphate ions in biological experiments.
Medicine: It is investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
作用机制
The mechanism of action of dibarium diphosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of phosphate ions, which are essential for various biochemical processes. In industrial applications, its unique properties make it suitable for use in the production of phosphor materials, where it interacts with light to produce specific colors.
相似化合物的比较
Similar Compounds
Dibarium pyrophosphate (Ba2P2O7): Similar in structure and properties, but with different applications.
Dibarium magnesium diphosphate (Ba2Mg(PO4)2): Used in phosphor materials for LEDs, similar to dibarium diphosphate.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to act as a source of phosphate ions and its use in the production of phosphor materials highlight its versatility and importance.
属性
CAS 编号 |
13466-21-2 |
|---|---|
分子式 |
BaH4O7P2 |
分子量 |
315.30 g/mol |
IUPAC 名称 |
barium(2+);phosphonato phosphate |
InChI |
InChI=1S/Ba.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI 键 |
ZAQQAKZAIUCBIQ-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
规范 SMILES |
OP(=O)(O)OP(=O)(O)O.[Ba] |
Key on ui other cas no. |
13466-21-2 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different polymorphs of barium pyrophosphate, and how do their structures differ?
A1: this compound exhibits polymorphism, meaning it can exist in different crystal structures. Several polymorphs have been identified, including α-Ba2P2O7, β-Ba2P2O7 (σ-dithis compound), and HT-CaBaP2O7. [, , ]
- α-Ba2P2O7: Orthorhombic structure, characterized by two distinct BaO9 polyhedra linked through corners and edges/faces, forming channels where the P2O7 diphosphate anions reside. [, ]
- β-Ba2P2O7: Crystallizes in the space group P62m, with Ba atoms arranged in columns and coordinated with oxygen atoms. The P2O7 groups have threefold axes passing through the P atoms, with a disordered bridging oxygen atom. []
- HT-CaBaP2O7: A high-temperature polymorph, orthorhombic with space group P212121. This polymorph is distinct from other known calcium, strontium, and this compound structures. []
Q2: How does the doping of this compound with Ce3+ and Tb3+ ions affect its luminescence properties?
A2: Doping Ba2P2O7 with Ce3+ and Tb3+ ions introduces luminescent centers within the material. [] Ce3+ acts as a sensitizer, absorbing ultraviolet excitation and transferring energy to Tb3+, which then emits visible light. This energy transfer mechanism is primarily dipole-dipole interaction. By adjusting the concentration ratio of Ce3+ and Tb3+, the emission color can be tuned, offering potential for applications in solid-state lighting and display technologies.
Q3: How does the synthesis temperature affect the formation of different calcium this compound polymorphs?
A3: The synthesis temperature plays a crucial role in determining the final polymorph obtained for calcium this compound (CaBaP2O7). [] At lower temperatures (below 1000°C), the low-temperature polymorph, LT-CaBaP2O7, forms with a monoclinic structure. In contrast, at higher temperatures (1200°C), the high-temperature polymorph, HT-CaBaP2O7, forms, adopting an orthorhombic structure. This highlights the importance of controlled synthesis conditions for obtaining specific polymorphs with desired properties.
Q4: Can this compound be utilized as a catalyst, and if so, in what type of reactions?
A4: Yes, this compound, specifically in the form of a barium-strontium catalyst (Ba-Sr-2), has been investigated for its catalytic activity in the synthesis of triethylenediamine from N-β-hydroxyethylpiperazine. [] The catalyst's effectiveness is attributed to the formation of this compound, which contributes to its mechanical strength and larger pore size, facilitating the dehydration reaction crucial for triethylenediamine production.
Q5: What are the potential advantages of using this compound-based phosphors in lighting applications?
A5: this compound, when doped with suitable activators like Ce3+ and Tb3+, exhibits promising luminescence properties, making it a potential candidate for lighting applications. [] Some potential advantages include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


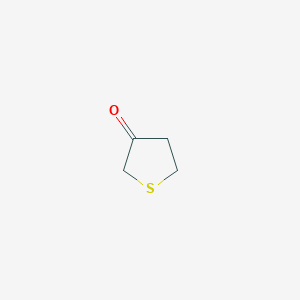


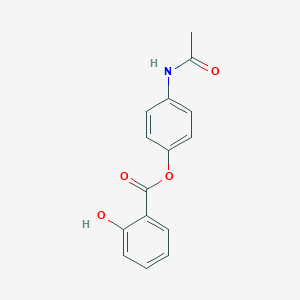
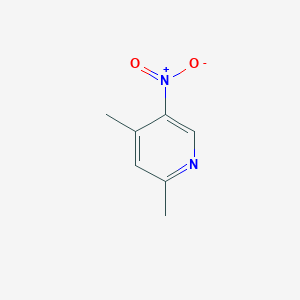
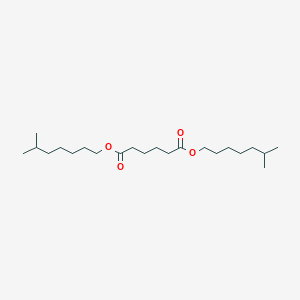
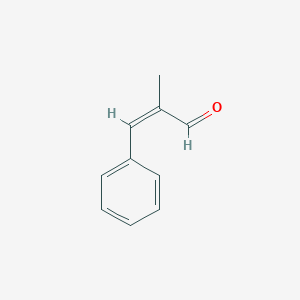
![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)



